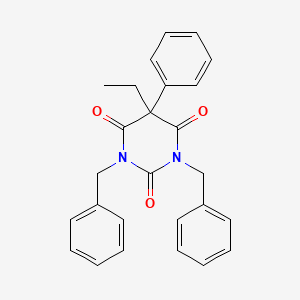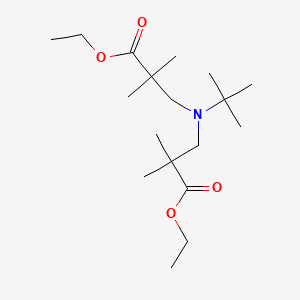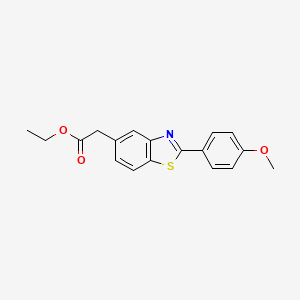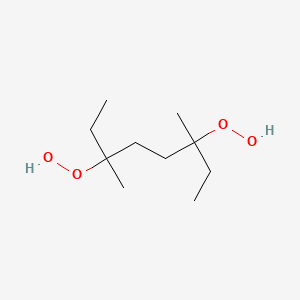
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their effectiveness against bacterial infections
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime typically involves the reaction of 3-formylrifamycin SV with 2-isopropoxyethylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using chromatographic techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors to control reaction conditions precisely, leading to a more consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The isopropoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Carboxyrifamycin SV O-(2-isopropoxyethyl)oxime.
Reduction: 3-Formylrifamycin SV O-(2-isopropylaminoethyl).
Substitution: 3-Formylrifamycin SV O-(2-alkoxyethyl)oxime or 3-Formylrifamycin SV O-(2-aryloxyethyl)oxime.
Wissenschaftliche Forschungsanwendungen
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex rifamycin derivatives.
Biology: Studied for its potential antibacterial properties and its ability to inhibit bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
The mechanism of action of 3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the β-subunit of RNA polymerase, blocking the elongation of the RNA chain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifampicin: Another rifamycin derivative used to treat tuberculosis and other bacterial infections.
Rifabutin: Used primarily for treating Mycobacterium avium complex infections.
Rifapentine: Similar to rifampicin but with a longer half-life, used in tuberculosis treatment.
Rifaximin: Used to treat traveler’s diarrhea and irritable bowel syndrome.
Uniqueness
3-Formylrifamycin SV O-(2-isopropoxyethyl)oxime is unique due to its specific structural modifications, which may confer enhanced antibacterial activity and reduced resistance compared to other rifamycin derivatives. Its unique oxime and isopropoxyethyl groups may also provide different pharmacokinetic properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
41970-62-1 |
|---|---|
Molekularformel |
C43H58N2O14 |
Molekulargewicht |
826.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-2-propan-2-yloxyethoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H58N2O14/c1-20(2)55-17-18-57-44-19-28-33-38(51)31-30(37(28)50)32-40(26(8)36(31)49)59-43(10,41(32)52)56-16-15-29(54-11)23(5)39(58-27(9)46)25(7)35(48)24(6)34(47)21(3)13-12-14-22(4)42(53)45-33/h12-16,19-21,23-25,29,34-35,39,47-51H,17-18H2,1-11H3,(H,45,53)/b13-12+,16-15+,22-14+,44-19+ |
InChI-Schlüssel |
BRVYTBGKTROVBJ-WNDWXNNBSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCCOC(C)C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCCOC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




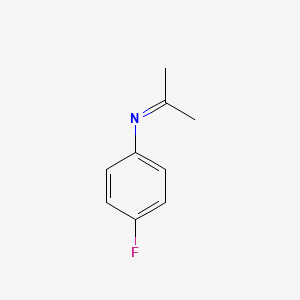

![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)

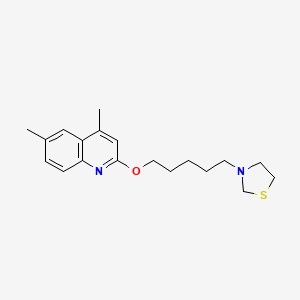
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
